![molecular formula C14H21N B6362832 (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine CAS No. 1240590-77-5](/img/structure/B6362832.png)
(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine” is a chemical compound with the molecular formula C14H21N . It has a molecular weight of 203.32 .
Synthesis Analysis
The synthesis of amines like “this compound” can involve several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide, can also be used .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C14H21N . The butan-2-yl group is chiral, meaning it can exist in two different forms . The carbon atom at position 2 is a stereocenter, having four different groups attached: −H, −CH3, −CH2−CH3, and −R .Chemical Reactions Analysis
The chemical reactions involving “this compound” can vary based on the conditions and the reactants involved. As an amine, it can participate in a variety of reactions, including those involving alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. As an amine, it is likely to have a basic character. The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Research
Synthesis of Hexahydrobenzo[b][1,7]phenanthroline Derivatives : (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine is used in the synthesis of hexahydrobenzo[b][1,7]phenanthroline derivatives, which have potential applications in various fields including pharmaceuticals and materials science. This process involves a three-component condensation, demonstrating the compound's utility in complex organic syntheses (Kozlov & Tereshko, 2013).
Reaction with Methyl 2-(4-allyl-2-methoxyphenoxy)acetate : In another study, the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with similar amines in butanol resulted in the formation of target amides. This indicates the potential of this compound in the synthesis of novel compounds (Novakov et al., 2017).
Improved Process for Repaglinide : An improved synthesis process for Repaglinide, a diabetes medication, involves a key intermediate structurally related to this compound. This showcases the compound's relevance in pharmaceutical manufacturing (Kolla et al., 2006).
Chemical Properties and Reactions
Study of Thermolysis of Benzotriazole Derivatives : The compound's derivatives have been studied for their thermolysis behavior in gas-phase, revealing insights into their stability and decomposition patterns. This is crucial for understanding its behavior under different conditions (Dib et al., 2004).
Catalytic Applications : Group 10 metal aminopyridinato complexes, derived from compounds structurally similar to this compound, have been used as catalysts in aryl-Cl activation and hydrosilane polymerization. This highlights its potential in catalysis (Deeken et al., 2006).
Medical and Pharmacological Research
- Potent Dipeptidyl Peptidase IV Inhibitor for Type 2 Diabetes : A derivative of this compound has been identified as a potent inhibitor of dipeptidyl peptidase IV, a target in the treatment of type 2 diabetes. This highlights its significance in developing new diabetes treatments (Kim et al., 2005).
Miscellaneous Applications
- Electrochromic Devices : In a study, a precursor compound structurally related to this compound was used to fabricate electrochromic devices. This illustrates its potential application in the development of smart materials (Yagmur et al., 2013).
Safety and Hazards
The safety and hazards associated with “(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine” would depend on its specific properties and uses. As with all chemicals, appropriate safety measures should be taken when handling it. For example, sec-butylamine, a related compound, has a median lethal dose (LD50) of 152 mg/kg for oral intake in rats .
Eigenschaften
IUPAC Name |
(E)-N-butan-2-yl-2-methyl-3-phenylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-4-13(3)15-11-12(2)10-14-8-6-5-7-9-14/h5-10,13,15H,4,11H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDFAMIERGAIF-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=CC1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C(=C/C1=CC=CC=C1)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)
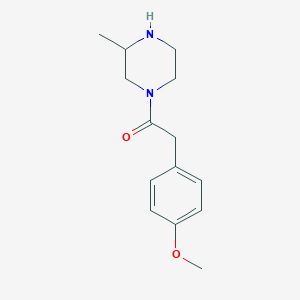
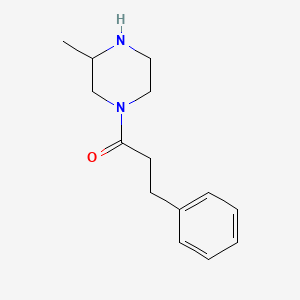
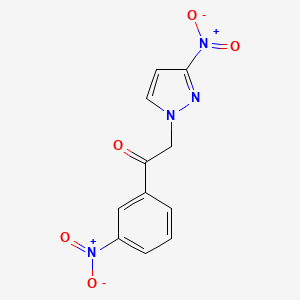
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
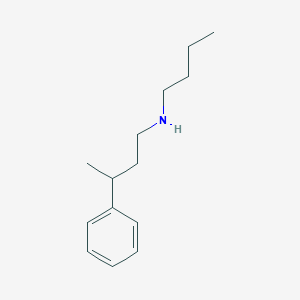
amine hydrochloride](/img/structure/B6362817.png)
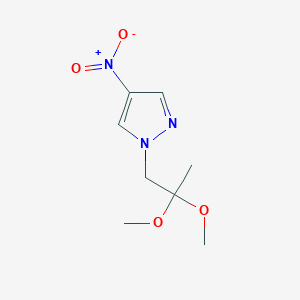
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
